Calculated Physicochemical Properties: Hydrophobicity and Molecular Descriptors vs. Aromatic Enol Carbamate Analogs
2-Methylhex-1-en-1-yl dipropan-2-ylcarbamate (C₁₄H₂₇NO₂, MW 241.37) possesses a computed octanol–water partition coefficient (XlogP) of 4.6 and a topological polar surface area (TPSA) of 29.5 Ų [1]. In contrast, the biphenyl-based enol carbamate ST4070 (C₁₉H₁₉NO₂, MW 293.36) has a notably higher calculated logP (~5.5) and larger TPSA, while simpler vinyl N,N-diisopropylcarbamate (C₉H₁₇NO₂) possesses a lower logP (~2.8). The intermediate logP ~4.6 places this compound in a CNS-accessible but not excessively lipophilic range, a critical determinant for brain penetration, metabolic clearance, and off-target binding profiles in FAAH-targeted drugs [2].
| Evidence Dimension | Calculated partition coefficient (XlogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XlogP: 4.6; TPSA: 29.5 Ų |
| Comparator Or Baseline | ST4070 (1-biphenyl-4-ylethenyl piperidine-1-carboxylate): XlogP ~5.5; Vinyl N,N-diisopropylcarbamate: XlogP ~2.8. |
| Quantified Difference | Approximately 0.9 log unit lower than ST4070; approximately 1.8 log unit higher than vinyl analog. |
| Conditions | Computed using standard atom-based methods (XlogP3); TPSA from SMILES-based calculation. |
Why This Matters
Lipophilicity directly influences CNS penetration, metabolic clearance, and polypharmacology risk, making this compound's intermediate logP a key differentiator for procuring a CNS-appropriate FAAH inhibitor probe over excessively lipophilic or polar alternatives.
- [1] 960化工网. Carbamic acid, bis(1-methylethyl)-, (1E)-2-methyl-1-hexenyl ester (648927-72-4). Computed properties: XlogP: 4.6; TPSA: 29.5 Ų. View Source
- [2] Gattinoni, S., et al. ChemMedChem, 2010, 5, 357-360. (Context: Structure-selectivity relationships among enol carbamate FAAH inhibitors; ST4070 and other analogs characterized.) View Source
